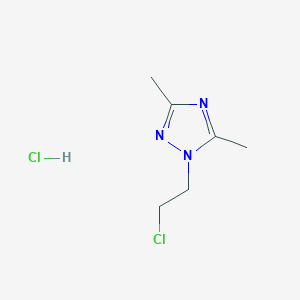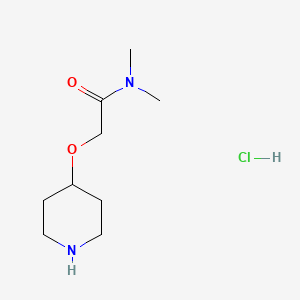
(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine
Overview
Description
“(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “tetrahydro-pyran-4-YL” part refers to a tetrahydropyran, a type of ether that is a common protecting group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the piperazine and tetrahydropyran rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
Piperazine rings can participate in various chemical reactions, often acting as a linker between other functional groups . Tetrahydropyranyl ethers are commonly used as protecting groups in organic synthesis and can be removed via acid-catalyzed hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyrans are typically colorless liquids , while piperazines are solid at room temperature .
Scientific Research Applications
Structural and Molecular Analysis
The piperazine ring is a key structural element in many compounds, showcasing a nearly perfect chair conformation. This structural feature, along with intra- and intermolecular hydrogen bonding, significantly influences the molecular conformation and stability of related compounds, as demonstrated in the study of a closely related compound, 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one (Köysal et al., 2004).
Synthesis and Biological Activity
Piperazine derivatives are prominent in synthesizing a variety of biologically active molecules. The preparation of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives through the Mannich reaction shows significant anticonvulsant and antimicrobial activities. These activities have been systematically evaluated in vivo and in vitro, highlighting the importance of the piperazine moiety in medicinal chemistry (Aytemir et al., 2004).
Catalysis and Synthetic Applications
Piperazine is not only a structural component but also serves as a catalyst in synthetic chemistry. It catalyzes the synthesis of various pharmaceutically relevant compounds, such as 2-amino-3-cyano-4H-pyrans, showcasing its versatility and importance in drug development and synthesis (Yousefi et al., 2018).
Antibacterial and Enzyme Inhibition
Innovative compounds containing the piperazine linker have been developed to combat bacterial biofilms and inhibit critical enzymes such as MurB. These compounds exhibit significant antibacterial efficacy and biofilm inhibition activity, underscoring the therapeutic potential of piperazine derivatives in treating bacterial infections and in drug-resistant scenarios (Mekky & Sanad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would likely depend on its potential applications. Given the prevalence of piperazine and tetrahydropyran structures in active compounds and pharmaceuticals, it’s possible that “(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine” could have interesting biological activity .
Biochemical Analysis
Biochemical Properties
(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), particularly MMP-1, which is involved in the degradation of extracellular matrix proteins . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in collagen degradation, thereby impacting cellular processes related to tissue remodeling and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as MMP-1 by binding to their active sites. This binding can lead to changes in gene expression, particularly those genes involved in extracellular matrix organization and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced tissue repair and reduced inflammation. At higher doses, it can cause toxic or adverse effects, including tissue damage and impaired cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MMP-1, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the levels of metabolites involved in extracellular matrix degradation and tissue remodeling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, thereby affecting its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing it to specific organelles, where it can exert its effects on cellular processes .
Properties
IUPAC Name |
(3S)-3-methyl-1-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSMHECRTQDPAK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



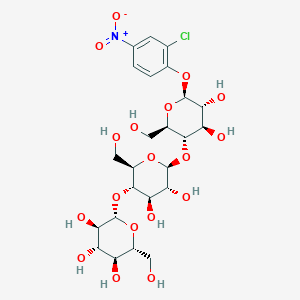

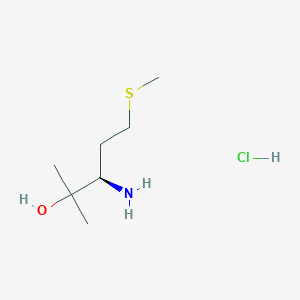
![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)
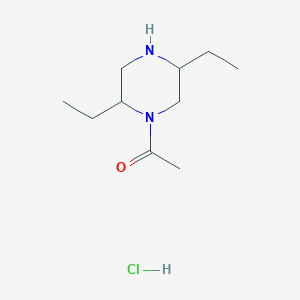


![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
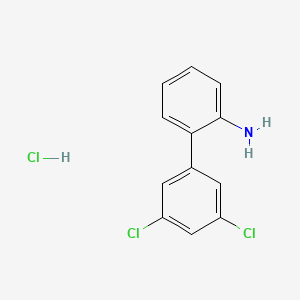

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)
